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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome profile of CH7233163, an epidermal
growth factor receptor (EGFR) inhibitor, with a selection of established BRAF kinase inhibitors.
While CH7233163 is not a direct competitor to BRAF inhibitors due to its distinct primary target,
this comparison offers valuable insights into its selectivity and potential off-target effects
relative to other kinase inhibitors targeting the MAPK/ERK signaling pathway.

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of EGFR, with high activity
against osimertinib-resistant EGFR mutations such as Del19/T790M/C797S[1][2]. Its primary
mechanism of action involves the inhibition of EGFR signaling, which is crucial in certain
cancer types. This contrasts with the direct inhibition of the BRAF kinase, a key component of
the same signaling pathway, by drugs like vemurafenib, dabrafenib, and encorafenib.

Kinome Profiling Data

The following table summarizes the kinome profiling of CH7233163 against a panel of 468
kinases, as determined by the KINOMEscan® assay. For comparison, representative data for
the BRAF inhibitors vemurafenib, dabrafenib, and encorafenib are included, highlighting their
primary targets and notable off-targets. The data is presented as the percentage of kinase
activity remaining (% Control) at a specific inhibitor concentration, where a lower percentage
indicates stronger inhibition.
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CH7233163 Vemurafeni Dabrafenib Encorafenib

Kinase Kinase
(100 nM) % b (1 pM) % (1 pM) % (1 pM) % .
Target Family
Control Control Control Control
EGFR (Wild Tyrosine
>10 - - - _
Type) Kinase
EGFR .
Tyrosine
(Del19/T790 <1 - - - _
Kinase
M/C797S)
Serine/Threo
BRAF >10 <10 <10 <10 ) )
nine Kinase
BRAF Serine/Threo
>10 <1 <1 <1 ) )
(V600E) nine Kinase
Serine/Threo
CRAF >10 <50 <50 <50 ) )
nine Kinase
Serine/Threo
ARAF >10 - <50 - ) )
nine Kinase
MAP2K5 Serine/Threo
>10 <50 - - . .
(MEKS5) nine Kinase
Serine/Threo
ZAK >10 <10 - - _ _
nine Kinase
Serine/Threo
CDK16 - - <50 - . .
nine Kinase
Serine/Threo
NEK9 - - <50 -

nine Kinase

S-Score(10)*  0.015 - - - -

*The S-Score is a measure of selectivity, calculated as the number of kinases inhibited by more
than 90% divided by the total number of kinases tested. A lower S-score indicates higher
selectivity.

» Data not available in the public domain.
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The KINOMEscan results reveal that CH7233163 is a highly selective inhibitor, with its primary
activity focused on EGFR mutants. In contrast, the BRAF inhibitors, while potent against their
primary BRAF V600E target, exhibit a broader range of off-target activities against other
kinases.

Experimental Protocols
KINOMEscan® Competition Binding Assay

The kinome profiling data for CH7233163 was generated using the KINOMEscan® platform
(DiscoverX). This assay methodology provides a quantitative measure of inhibitor binding to a
large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated
with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of
kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test
compound binds to the kinase's active site, it will prevent the kinase from binding to the
immobilized ligand, resulting in a lower gPCR signal.

Protocol Outline:

Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site
directed ligand is immobilized on a solid support (e.g., beads).

o Assay Reaction: The DNA-tagged kinase, the test compound (at a specified concentration,
e.g., 100 nM for CH7233163), and the immobilized ligand are incubated together to allow
binding to reach equilibrium. A DMSO control (vehicle) is run in parallel.

e Washing: Unbound components are washed away.

e Quantification: The amount of kinase bound to the solid support is quantified by gPCR using
primers specific to the DNA tag.

o Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with
test compound / Signal with DMSO control) x 100
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A lower "% Control" value indicates a stronger interaction between the test compound and the
kinase.

Visualizations
Signaling Pathway

The diagram below illustrates the EGFR and MAPK/ERK signaling pathway, highlighting the
points of intervention for EGFR inhibitors like CH7233163 and BRAF inhibitors.
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Caption: EGFR and MAPK/ERK Signaling Pathway.
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Experimental Workflow

The following diagram outlines the workflow for the KINOMEscan® assay used to generate the
kinome profiling data.

Preparation

Immobilized Ligand

Assay Analysis

Data Analysis
(% Control)

Incubation:
Kinase + Compound + Ligand

Wash Unbound Components gPCR Quantification

Test Compound

DNA-tagged Kinase

]

Click to download full resolution via product page

Caption: KINOMEscan® Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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